1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline 1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18153011
InChI: InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-5-6-12-10(9-11)7-8-18-13(12)17/h5-9H,1-4H3
SMILES:
Molecular Formula: C15H17BClNO2
Molecular Weight: 289.6 g/mol

1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

CAS No.:

Cat. No.: VC18153011

Molecular Formula: C15H17BClNO2

Molecular Weight: 289.6 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline -

Specification

Molecular Formula C15H17BClNO2
Molecular Weight 289.6 g/mol
IUPAC Name 1-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Standard InChI InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-5-6-12-10(9-11)7-8-18-13(12)17/h5-9H,1-4H3
Standard InChI Key FZAXJTODJAPVDY-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NC=C3)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline features an isoquinoline backbone substituted with a chlorine atom at position 1 and a pinacol boronate ester at position 6. The boronate group, derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester), confers stability and reactivity in cross-coupling reactions .

Key Structural Data

PropertyValue
Molecular FormulaC₁₅H₁₆BClNO₂
Molecular Weight289.57 g/mol
IUPAC Name1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
SMILESClC1=NC=C2C=CC(=CC2=C1)B3OC(C(O3)(C)C)(C)C

The chlorine substituent at position 1 introduces steric and electronic effects that influence reactivity, while the boronate group at position 6 enables Suzuki-Miyaura couplings, a cornerstone of modern synthetic chemistry .

Synthetic Methodologies

Borylation Strategies

While direct synthesis protocols for the 1-chloro isomer remain undocumented, analogous compounds suggest feasible routes:

  • Directed C–H Borylation: Iridium-catalyzed borylation of chloro-substituted isoquinolines could selectively install the boronate group. For example, Ir(cod)(OMe)₂ with dtbpy ligands has been shown to borylate fluorinated pyridines at specific positions .

  • Halogen Exchange: Starting from 6-bromo-1-chloroisoquinoline, a Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ could yield the target compound .

Critical Reaction Parameters

  • Temperature: 80–100°C

  • Catalyst: Pd(PPh₃)₄ or Ir complexes

  • Solvent: Tetrahydrofuran (THF) or dioxane

Physicochemical Properties

Stability and Solubility

Experimental Data for Analogues

Property3-Chloro Isomer 4-Chloro Isomer
Melting PointNot reported125–127°C
Solubility in DMSO>10 mg/mL5–10 mg/mL
Storage Conditions2–8°C under inert atmosphereRoom temperature

Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The boronate group facilitates aryl-aryl bond formation. For instance, coupling with 4-bromotoluene under Pd catalysis would yield 1-chloro-6-(p-tolyl)isoquinoline, a potential pharmacophore.

Optimized Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: Ethanol/water (3:1)

  • Yield (analogue): 75–85%

Challenges and Future Directions

  • Synthetic Accessibility: Positional isomerism (1- vs. 3- or 4-chloro) complicates regioselective synthesis.

  • Stability Studies: Protodeborylation risks under acidic conditions require mitigation via steric shielding.

  • Biological Screening: No in vitro data exists for the 1-chloro variant; prioritization in drug discovery pipelines is warranted.

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